molecular formula C16H18N2OS B12924729 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- CAS No. 199852-43-2

4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)-

Cat. No.: B12924729
CAS No.: 199852-43-2
M. Wt: 286.4 g/mol
InChI Key: UNFBOYLJBBGKHB-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The ethyl, phenylmethyl, and propenylthio groups are introduced through various substitution reactions. For example, the ethyl group can be added via alkylation, the phenylmethyl group through Friedel-Crafts alkylation, and the propenylthio group via thiolation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing substituents with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.

Scientific Research Applications

4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyrimidinone, 5-methyl-6-(phenylmethyl)-2-(2-propenylthio)-: Similar structure with a methyl group instead of an ethyl group.

    4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-ethylthio)-: Similar structure with an ethylthio group instead of a propenylthio group.

Uniqueness

4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

199852-43-2

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

4-benzyl-5-ethyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H18N2OS/c1-3-10-20-16-17-14(13(4-2)15(19)18-16)11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3,(H,17,18,19)

InChI Key

UNFBOYLJBBGKHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC=C)CC2=CC=CC=C2

Origin of Product

United States

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